molecular formula C20H19N3O6 B2872662 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide CAS No. 898430-82-5

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

Cat. No.: B2872662
CAS No.: 898430-82-5
M. Wt: 397.387
InChI Key: ZPIPIHXTCAOBDS-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide is a complex organic compound characterized by its unique structural components. This compound features a benzodioxin ring, a pyrrolidinone ring, and a nitrobenzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions The process begins with the preparation of the benzodioxin ring, followed by the formation of the pyrrolidinone ring

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and nitrobenzamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of corresponding oxides.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]benzenesulfonohydrazide
  • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(5,7-dimethyl-1-oxo-2-phenyl-1,2-dihydro-6H-pyrrolo[3,4-d]pyridazin-6-yl)butanamide
  • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide

Uniqueness

What sets N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-12-15(3-2-4-16(12)23(26)27)20(25)21-13-9-19(24)22(11-13)14-5-6-17-18(10-14)29-8-7-28-17/h2-6,10,13H,7-9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIPIHXTCAOBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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